

Synthesis of Antirhine Derivatives and Analogs: Application Notes and Protocols

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Compound of Interest

Compound Name: *Antirhine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of **Antirhine**, a monoterpene indole alkaloid, and its derivatives. **Antirhine** and its analogs have garnered significant interest in the scientific community due to their potential therapeutic properties, including cytotoxic effects against various cancer cell lines.^[1] This document outlines synthetic strategies, experimental protocols, and quantitative data to aid researchers in the development of novel **Antirhine**-based compounds for drug discovery.

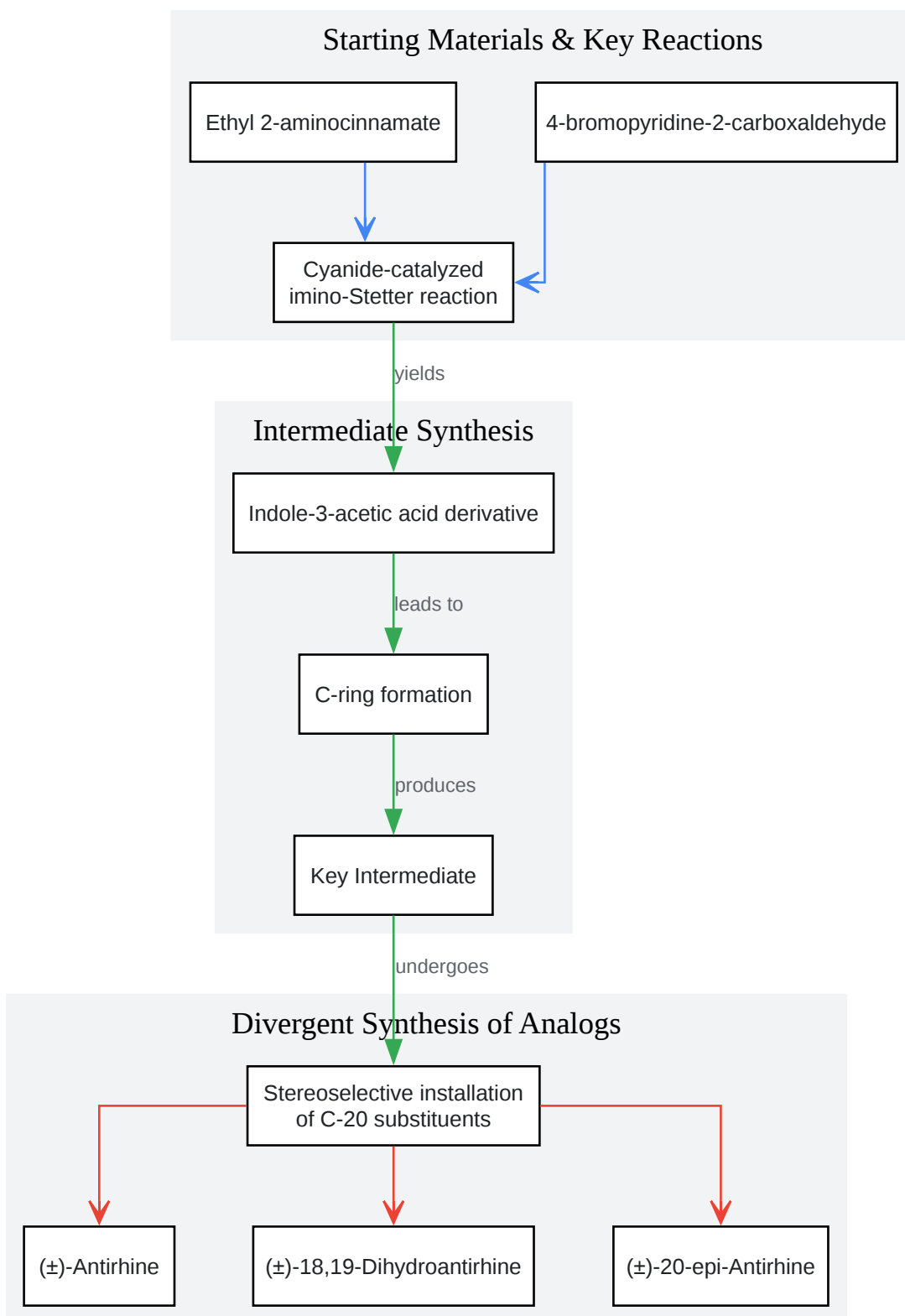
Synthetic Strategies

The total synthesis of **Antirhine** and its analogs often involves a multi-step approach, focusing on the construction of the characteristic indolo[2,3-a]quinolizidine core. A general strategy involves the synthesis of a key intermediate that can be later modified to produce a variety of derivatives.

A common approach begins with the cyanide-catalyzed imino-Stetter reaction to form a crucial indole-3-acetic acid derivative.^[2] This is followed by the formation of the six-membered C ring and subsequent stereoselective installation of substituents to yield the final products.^[2] This divergent strategy allows for the synthesis of (±)-**antirhine**, (±)-18,19-dihydro**antirhine**, and their 20-epimers.^[2]

Another strategy focuses on the preparation of a dimethyl malonyl-substituted indolo[2,3-a]quinolizidine derivative, which serves as a versatile synthon for the **antirhine** series.^[3]

The following diagram illustrates a generalized workflow for the synthesis of **Antirhine** analogs.



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Caption: Generalized workflow for the synthesis of **Antirhine** and its analogs.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of **Antirhine** derivatives.

Protocol 1: Preparation of N α -Boc-Nb-tryptophyl-1',2',5',6'-tetrahydropyridine (13)

This protocol describes the protection of the indole nitrogen of tryptamine followed by condensation.

Materials:

- Compound (12) (366.3 mg, 1.621 mmol)
- Di-tert-butyl dicarbonate ((Boc)₂O) (97%) (389.1 mg, 1.73 mmol)
- 4-Dimethylaminopyridine (DMAP) (19.8 mg, 0.162 mmol)
- Dichloromethane (CH₂Cl₂) (50 mL)
- Silica gel for column chromatography
- Methanol (MeOH)

Procedure:

- Dissolve Compound (12), (Boc)₂O, and DMAP in CH₂Cl₂ (50 mL).
- Stir the reaction mixture for 2.5 hours at room temperature under an argon atmosphere.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a CH₂Cl₂/MeOH (99.8:0.2) eluent system.
- Collect the fractions containing the desired product (Compound 13).

Yield: 386.6 mg (73%)

Protocol 2: Synthesis of Dimethyl Malonyl-Substituted Indolo[2,3-a]quinolizidine Derivative (22)

This protocol details the addition of a dimethyl malonyl group to the indoloquinolizidine core.

Materials:

- Starting indoloquinolizidine derivative
- Sodium hydride (NaH) (60%, 6.7 mg, 0.167 mmol)
- Methyl acetoacetate (15 μ L, 0.139 mmol)
- Tetrahydrofuran (THF) (1 mL)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for flash chromatography
- Methanol (MeOH)

Procedure:

- Prepare a solution of sodium methyl acetoacetate by adding NaH to methyl acetoacetate in THF.
- Add the solution of sodium methyl acetoacetate to a solution of the starting indoloquinolizidine derivative in THF.
- Stir the reaction mixture for 20 hours at room temperature.
- Quench the reaction by adding saturated NaHCO_3 solution.
- Extract the mixture with CH_2Cl_2 .

- Dry the combined organic extracts with anhydrous Na_2SO_4 .
- Purify the crude product by flash chromatography on silica gel using a $\text{CH}_2\text{Cl}_2/\text{MeOH}$ (99.8:0.2) eluent system.
- Collect the fractions containing the desired product (Compound 22).

Yield: 14.8 mg (52%)

Quantitative Data

The following tables summarize key quantitative data for synthesized **Antirhine** derivatives.

Table 1: Spectroscopic Data for 6-nor-**antirhine**-N1-methyl (1)

Data Type	Value
Molecular Formula	$\text{C}_{19}\text{H}_{25}\text{N}_2\text{O}$
HR-ESI-MS $[\text{M}+\text{H}]^+$	m/z 297.1960 (Calcd. for $\text{C}_{19}\text{H}_{25}\text{N}_2\text{O}$, 297.1967)
UV λ_{max} (MeOH)	227, 276, 284, 291 nm
IR ν_{max} (CHCl_3)	3250, 3067, 2924, 1599, 1456 cm^{-1}
^1H NMR ($\text{C}_3\text{D}_6\text{O}$)	See Table 1 in the cited reference for detailed assignments.
^{13}C NMR ($\text{C}_3\text{D}_6\text{O}$)	See Table 1 in the cited reference for detailed assignments.

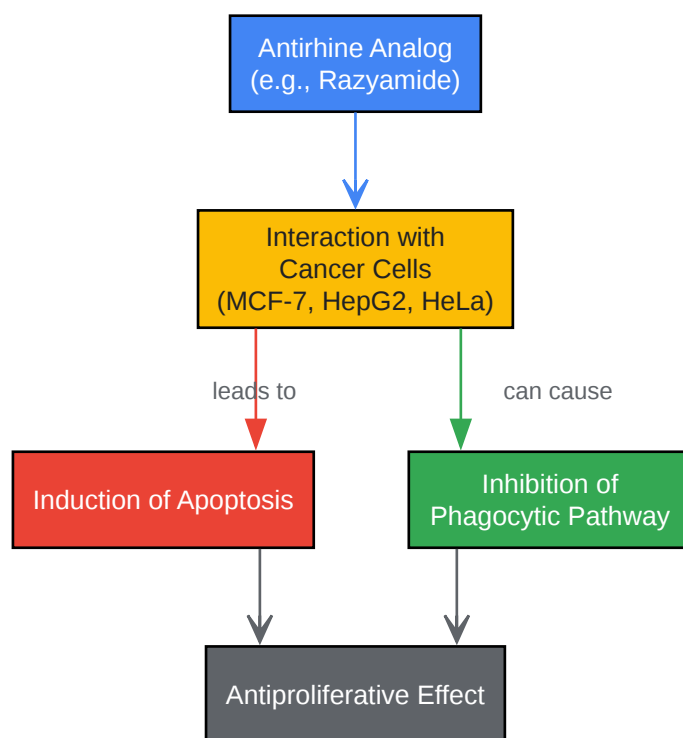
Table 2: Cytotoxic Activity of **Antirhine** Derivatives against Cancer Cell Lines

Compound	Cell Line	IC ₅₀ (μM)
6-nor-antirhine-N1-methyl (1)	MCF-7	5.1 ± 0.10
HepG2	5.1 ± 0.28	
HeLa	3.1 ± 0.17	
Razyamide (2)	MCF-7	5.1 ± 0.10
HepG2	5.1 ± 0.28	
HeLa	3.1 ± 0.17	
Antirhine (7)	MCF-7	>100
HepG2	>100	
HeLa	>100	

Signaling Pathways and Biological Activity

Antirhine derivatives have demonstrated significant biological activity, particularly in the realm of cancer research. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis in cancer cells. For instance, razyamide (2), a novel monoterpene indole alkaloid, has been shown to significantly increase the apoptotic cell population in MCF-7, HepG2, and HeLa cells.

The diagram below illustrates a simplified logical flow of the proposed mechanism of action for cytotoxic **Antirhine** analogs.



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Caption: Proposed mechanism of action for cytotoxic **Antirhine** analogs.

These findings suggest that **Antirhine** derivatives are promising scaffolds for the development of novel anticancer agents. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted.

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